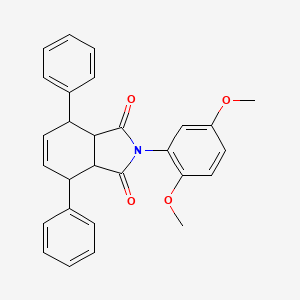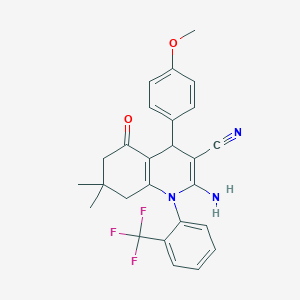
2-(2,5-dimethoxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dimethoxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,5-dimethoxybenzaldehyde, a series of condensation reactions with phenyl-substituted intermediates can lead to the formation of the desired isoindole structure. Key steps may include:
Aldol Condensation: Combining 2,5-dimethoxybenzaldehyde with acetophenone derivatives under basic conditions to form intermediate chalcones.
Cyclization: Using acidic or basic catalysts to induce cyclization of the chalcone intermediates, forming the isoindole core.
Functional Group Modifications: Introducing additional phenyl groups and ensuring the correct substitution pattern through further reactions such as Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
化学反応の分析
Types of Reactions
2-(2,5-Dimethoxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl groups in the isoindole ring can be reduced to form alcohols or other reduced species.
Substitution: Aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its structural features make it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or advanced coatings, due to its stability and functional group versatility.
作用機序
The mechanism by which 2-(2,5-dimethoxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione exerts its effects depends on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The methoxy and phenyl groups could play a role in binding to active sites or influencing the compound’s overall bioavailability and stability.
類似化合物との比較
Similar Compounds
2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
4,7-Diphenyl-1,3-dioxane: Shares a similar core structure but lacks the isoindole ring.
Isoindole Derivatives: Compounds with similar isoindole cores but different substituents.
Uniqueness
What sets 2-(2,5-dimethoxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione apart is its combination of methoxy and phenyl groups, which can influence its reactivity and potential applications. The specific arrangement of these groups can lead to unique chemical properties and biological activities not seen in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
特性
分子式 |
C28H25NO4 |
|---|---|
分子量 |
439.5 g/mol |
IUPAC名 |
2-(2,5-dimethoxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C28H25NO4/c1-32-20-13-16-24(33-2)23(17-20)29-27(30)25-21(18-9-5-3-6-10-18)14-15-22(26(25)28(29)31)19-11-7-4-8-12-19/h3-17,21-22,25-26H,1-2H3 |
InChIキー |
NUVMBBGVVOIKFU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C3C(C=CC(C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11535984.png)
![(3E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[2-(methoxyacetyl)hydrazinylidene]butanamide](/img/structure/B11535986.png)

![N-propyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B11536012.png)
![N-tert-Butyl-2-[N'-(2-iodobenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B11536019.png)
![(4Z)-4-[(3-chlorophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B11536022.png)
![2-[(2,4,6-Trinitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11536031.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B11536032.png)
![4-[(E)-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]benzene-1,2-diyl bis(4-bromobenzoate)](/img/structure/B11536033.png)
![4-{[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzoic acid](/img/structure/B11536040.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1H-benzimidazol-2-ylmethylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11536042.png)
![N-(2-fluorophenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11536046.png)

![3-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11536050.png)
